2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with a fused benzazepine ring system. Its chemical structure consists of a benzazepine core with two methoxy groups (–OCH₃) at positions 7 and 8, an oxo group (–C=O) at position 2, and an acetamide group (–CONHCH₂CH₃) attached to the nitrogen atom.
- The compound’s systematic name is quite a mouthful, so it’s often referred to by its common name or a simplified abbreviation.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves cyclization of an appropriate precursor, followed by functional group modifications.
Reaction Conditions: The cyclization step typically involves intramolecular reactions under controlled temperature and solvent conditions.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups. These include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: Although not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its unique features lie in the combination of the benzazepine core, methoxy groups, and acetamide functionality.
Similar Compounds:
Remember that this compound’s full name is quite a tongue-twister, so researchers often use more manageable terms
Properties
Molecular Formula |
C29H30N2O4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C29H30N2O4/c1-34-26-17-23-14-16-31(29(33)19-24(23)18-27(26)35-2)20-28(32)30-15-13-25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,14,16-18,25H,13,15,19-20H2,1-2H3,(H,30,32) |
InChI Key |
URKVDSZYAVWJHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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